molecular formula C10H12N2O3 B8647721 2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide CAS No. 108494-72-0

2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide

Cat. No. B8647721
Key on ui cas rn: 108494-72-0
M. Wt: 208.21 g/mol
InChI Key: YKZBEIJTRNBOFF-UHFFFAOYSA-N
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Patent
US07807686B2

Procedure details

Chloral hydrate (11.5 g, 70 mmol) and anhydrous sodium sulfate (60 g, 422 mmol) were added to vigorously stirred water (300 mL). A slurry prepared by mixing hydroxylamine hydrochloride (23.0 g, 331 mmol) and 4-methoxy-3-methylphenylamine (10.0 g, 73 mmol) with aqueous hydrochloric acid (2.4 M, 250 mL) was added to the above mixture. The resulting mixture was refluxed for 20 min and then allowed to stand at room temperature for 16 h. A precipitate formed and was collected by filtration. The solid was washed with water and dried to yield 2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide (6.7 g, 32 mmol, 44%)
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].Cl.[NH2:16][OH:17].[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([NH2:26])=[CH:22][C:21]=1[CH3:27].Cl>O>[OH:17][N:16]=[CH:2][C:3]([NH:26][C:23]1[CH:24]=[CH:25][C:20]([O:19][CH3:18])=[C:21]([CH3:27])[CH:22]=1)=[O:5] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
60 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)N)C
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slurry prepared
ADDITION
Type
ADDITION
Details
was added to the above mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ON=CC(=O)NC1=CC(=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32 mmol
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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